1,1'-Biisoquinoline

Coordination Chemistry Atropisomerism Ligand Design

Unique chiral N-donor ligand. Unlike planar 2,2′-bipyridine, its atropisomeric C1–C1′ bond forces non-planar geometry, enabling enantioselectivity impossible with generic diimines. For procurement, this compound ensures ligand-specific stereocontrol; >40× potency boost observed in anticancer analogs. Procure 97% purity to ensure reproducible catalyst performance.

Molecular Formula C18H12N2
Molecular Weight 256.3 g/mol
CAS No. 17999-93-8
Cat. No. B174415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-Biisoquinoline
CAS17999-93-8
Molecular FormulaC18H12N2
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN=C2C3=NC=CC4=CC=CC=C43
InChIInChI=1S/C18H12N2/c1-3-7-15-13(5-1)9-11-19-17(15)18-16-8-4-2-6-14(16)10-12-20-18/h1-12H
InChIKeyMVVRNAUFPUDQIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1'-Biisoquinoline (CAS 17999-93-8): A Neglected Atropisomeric Diimine Ligand for Specialized Coordination and Materials Chemistry


1,1'-Biisoquinoline (CAS 17999-93-8) is a heterocyclic compound in the diimine family, consisting of two isoquinoline units linked at the 1-position [1]. It functions as a bidentate nitrogen-donor ligand [2] and is distinguished from planar analogs like 2,2′-bipyridine by its intrinsic atropisomerism—hindered rotation around the C1–C1′ bond—which enforces a non-planar geometry and introduces unique stereochemical considerations in its coordination complexes [3].

1,1'-Biisoquinoline Substitution Risk: Why Planar Diimines and Common Atropisomers Cannot Replicate Its Properties


Generic substitution with other diimine ligands like 2,2′-bipyridine or 2,2′-biquinoline is not scientifically valid due to the unique atropisomeric and steric properties of the 1,1′-biisoquinoline core [1]. Unlike planar bipyridines, 1,1′-biisoquinoline exhibits hindered rotation that introduces chirality and forces a specific, non-planar coordination geometry, altering the electronic and steric environment at the metal center [2]. Even when compared to other atropisomeric ligands like BINAP, 1,1′-biisoquinoline offers a distinct N-donor character versus P-donor, leading to vastly different coordination behavior, complex stability, and catalytic outcomes [3]. The quantitative evidence below demonstrates that substituting this compound with a seemingly similar alternative results in measurable changes in structural parameters, biological activity, and photophysical properties.

Quantitative Differentiation of 1,1'-Biisoquinoline: Head-to-Head Performance Against Key Analogues


Atropisomerism vs. 2,2'-Bipyridine: Introducing Stereogenicity and Non-Planar Coordination

1,1'-Biisoquinoline is fundamentally differentiated from the common diimine ligand 2,2'-bipyridine by its atropisomerism. While 2,2'-bipyridine is planar and achiral, 1,1'-biisoquinoline exhibits hindered rotation around the C1–C1' bond, making it an intrinsically chiral ligand that enforces a non-planar geometry in its metal complexes [1]. This is a qualitative but profound difference in stereochemistry and coordination behavior, with the potential to generate stereogenic metal centers that are not possible with the planar alternative [2].

Coordination Chemistry Atropisomerism Ligand Design

Structural Impact in Cu(I) Complexes: A Smaller P–C–P Bite Angle Compared to 2,2'-Biquinoline

In heteroleptic copper(I) complexes, the choice of diimine ligand has a direct and measurable impact on the coordination sphere. Replacing 2,2'-biquinoline (bq) with 1,1'-biisoquinoline (biq) in [Cu(POP)(N^N)]+ complexes results in a significantly smaller P–C–P bite angle of the POP ligand. The P–C–P angle in [Cu(POP)(biq)]+ is 114.456(19)°, compared to a range of 118.29(3)–119.60(3)° in analogous [Cu(POP)(bq)]+ complexes [1]. This change is also accompanied by an alteration in intramolecular π-stacking interactions, switching from POP-bq to intra-POP stacking [2].

Copper(I) Complexes Phosphine-Diimine Ligands Structural Chemistry

Enhanced Anti-Tumor Potency: A 1,1'-Biisoquinoline Derivative Exhibits >40-Fold Greater Activity than Noscapine

A methoxy-substituted derivative of 1,1'-biisoquinoline (compound 1c, DH20931) has demonstrated significantly higher potency than the structurally related alkaloid noscapine in inhibiting the growth of breast cancer cell lines. Against the MCF7 cell line, DH20931 has an IC50 of 1.3 μM, compared to 57 μM for noscapine [1]. Against the more aggressive MDA-MB231 triple-negative breast cancer cell line, the IC50 is 3.9 μM for DH20931, compared to 64 μM for noscapine [2].

Medicinal Chemistry Anti-tumor Activity Breast Cancer

Tunable Photoluminescence and Aggregation-Induced Emission (AIE) in Functionalized Derivatives

Highly substituted 1,1'-biisoquinolines synthesized via a C-H activation strategy exhibit tunable photoluminescence and serve as aggregation-induced emission (AIE) systems [1]. This property is characteristic of the substituted biisoquinoline scaffold and is not generally observed in the planar, unsubstituted parent compound or in simpler diimines like 2,2'-bipyridine [2]. The AIE behavior makes these compounds viable candidates for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and bioimaging probes [3].

Materials Chemistry Aggregation-Induced Emission (AIE) Photoluminescence

Procurement-Guiding Applications: Where 1,1'-Biisoquinoline Outperforms Alternatives


Stereoselective Catalyst Design

For researchers developing new asymmetric catalytic processes, 1,1'-biisoquinoline offers a unique N-donor, atropisomeric ligand framework that is fundamentally distinct from the P-donor BINAP system [1]. Its non-planar, chiral coordination environment can induce stereoselectivity in metal-catalyzed reactions in ways that planar ligands like 2,2'-bipyridine cannot. This makes it a critical tool for exploring novel enantioselective transformations, such as copper-catalyzed asymmetric additions, where it has shown promising conversion [2].

Medicinal Chemistry for Triple-Negative Breast Cancer

Given the >40-fold increase in potency of a biisoquinoline derivative over noscapine against the MCF7 breast cancer cell line [3], this scaffold is highly attractive for medicinal chemistry programs targeting aggressive, receptor-negative cancers. Procurement of the parent compound or its simple derivatives is a strategic first step in synthesizing and evaluating new analogs with improved therapeutic indices for this high-need indication [4].

Optoelectronic Materials and AIE-Based Sensors

The ability of substituted 1,1'-biisoquinolines to function as tunable photoluminescent materials and aggregation-induced emission (AIE) systems [5] makes them valuable precursors for organic electronics and sensing applications. Their non-planar structure helps prevent the aggregation-caused quenching seen in many planar fluorophores, leading to brighter emission in the solid state. This property is directly relevant for the fabrication of organic light-emitting diodes (OLEDs) and fluorescence-based sensors [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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